(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate
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Description
“(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” is a chemical compound . It is a high-reactivity spin label . The Standard InChI for this compound is InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 .
Molecular Structure Analysis
The molecular structure of a compound like “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be analyzed using various techniques such as molecular dynamics simulations . These simulations provide insight into the dynamic motions and interactions of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be studied using the principles of chemistry . These principles allow us to understand the changes the compound undergoes during reactions with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be analyzed using various techniques . These techniques can provide information about the compound’s stability, reactivity, and other important properties .Safety And Hazards
Future Directions
The future directions for research on “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” and similar compounds could involve further studies on their synthesis, properties, and potential applications . These studies could lead to new insights and advancements in various fields of science and technology .
properties
IUPAC Name |
(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXALIPSILSDGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4S- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline |
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